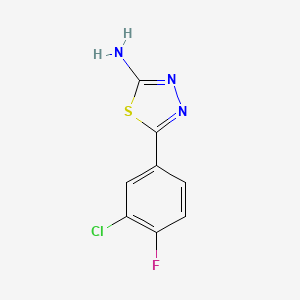

5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

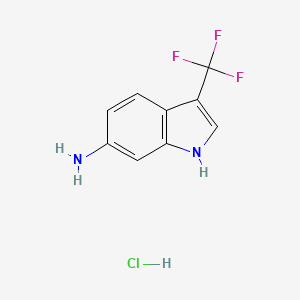

The compound “5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms . The molecule also has a phenyl group attached, which is substituted with chlorine and fluorine atoms .

Molecular Structure Analysis

Again, while specific information on the molecular structure of “this compound” is not available, we can infer some information based on related compounds. For instance, gefitinib, which shares a similar structure, has been analyzed using X-ray crystallography . This technique provides detailed information about the three-dimensional arrangement of atoms in the molecule .Applications De Recherche Scientifique

Crystallographic and Quantum Analysis

5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives are significant in the study of noncovalent interactions, as evidenced by a study on adamantane-1,3,4-thiadiazole hybrids. These compounds demonstrate varied orientations of amino groups and exhibit strong noncovalent interactions, particularly in halogenated structures, which are crucial for the stabilization of their crystal structures (El-Emam et al., 2020).

Antitumor and Antitubercular Applications

5-Phenyl-substituted 1,3,4-thiadiazole-2-amines, a class that includes our compound of interest, have shown significant in vitro antitumor activities against various cancer cell lines. Additionally, these compounds demonstrated potent antitubercular activities, underscoring their potential in therapeutic applications (Chandra Sekhar et al., 2019).

Structural Analysis and Synthesis

The synthesis and structural analysis of compounds like 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine are crucial for understanding their potential applications. Studies focus on the synthesis methods and crystal structures, providing insights into their molecular architecture and potential for further modification (Yin et al., 2008).

Antipsychotic and Anticonvulsant Activities

Derivatives of 1,3,4-thiadiazole, such as those containing fluorophenyl groups, have been explored for their antipsychotic and anticonvulsant activities. These studies contribute to understanding the therapeutic potential of these compounds in neurological conditions (Kaur et al., 2010).

Antibacterial Applications

The antibacterial properties of compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a structurally related compound, have been investigated, highlighting the potential of these compounds in fighting bacterial infections (Uwabagira et al., 2018).

Anti-Virulence and Anti-Inflammatory Applications

Research on 1,3,4-thiadiazoles, including those with fluorophenyl groups, also extends to their potential as anti-virulence and anti-inflammatory agents. These studies are significant in the context of treating infections and inflammatory conditions (Bărbuceanu et al., 2018).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies on 1,3,4-thiadiazoles, including 2-amino derivatives, provide insights into their fluorescence properties, molecular aggregation, and electronic transitions. Such research is crucial for developing applications in fluorescence probes and molecular diagnostics (Budziak et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3S/c9-5-3-4(1-2-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJGSHPMCJDEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)

![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)

![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)

![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)

![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)

![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)

![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)